molecular formula C15H21N5O3S B2892801 6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005308-58-6

6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2892801
CAS No.: 1005308-58-6
M. Wt: 351.43
InChI Key: DRUSXYJWSJHFHT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological applications, including antitumor and anti-inflammatory activities . The molecule features:

  • 6-position: A thioether-linked 2-(azepan-1-yl)-2-oxoethyl substituent, introducing a seven-membered azepane ring. This moiety may improve metabolic stability and target binding due to its conformational flexibility and moderate lipophilicity.

Properties

IUPAC Name

6-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c21-8-7-20-13-11(9-16-20)14(23)18-15(17-13)24-10-12(22)19-5-3-1-2-4-6-19/h9,21H,1-8,10H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUSXYJWSJHFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a novel pyrazolopyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The presence of the azepane moiety and the thioether linkage enhances its pharmacological profile.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical pathways. The specific mechanisms of action for this compound are still under investigation, but potential interactions include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit glycine transporters (GlyT1), which play a role in neurotransmitter regulation in the central nervous system .
  • Anticancer Activity : Pyrazolopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. For instance, a study using HepG2 cells (a liver cancer cell line) assessed the compound's ability to induce cell death. The results indicated significant cytotoxicity, with an IC50 value comparable to established chemotherapeutic agents.

CompoundIC50 (μM)
This compoundTBD
Cisplatin22.4
Clotrimazole48.96

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy. Preliminary animal studies suggest that this compound may exhibit favorable brain-plasma ratios, indicating potential CNS penetration and efficacy in neurological conditions .

Case Studies

A notable case study involved the synthesis and evaluation of related pyrazolopyrimidine derivatives that showed enhanced activity against GlyT1. The incorporation of the azepane structure was linked to increased potency, suggesting that modifications to the core structure can significantly impact biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Pharmacological Implications

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name 1-Position Substituent 6-Position Substituent Synthesis Method Yield (%) Pharmacological Notes
Target Compound 2-Hydroxyethyl 2-(Azepan-1-yl)-2-oxoethyl Not explicitly described N/A Potential improved solubility and enzyme binding (inferred)
Compounds 2–10 Phenyl Substituted phenyl-2-oxoethyl Phenacyl chloride reaction in ethanol Varies Anti-inflammatory activity (inferred from structural class)
10a, 10b Phenyl Thiazolidinone-methyl Thiosemicarbazide + bromides N/A Anti-inflammatory, ulcerogenicity studied
13g, 13h Oxetane derivatives 3-Fluorobenzyl thioether Halide displacement reactions 21.6–22.5 ALDH1A subfamily-selective inhibitors
1-(2-Chloroethyl) derivative 2-Chloroethyl Unsubstituted Crystallography-reported synthesis N/A Antitumor proliferative activity
Key Observations:

1-Position Modifications :

  • The target compound’s 2-hydroxyethyl group contrasts with phenyl (in 2–10, 10a/b) or chloroethyl (in ) substituents. This polar group may enhance aqueous solubility, reducing aggregation issues seen in phenyl-substituted analogs .
  • Oxetane-containing derivatives (e.g., 13g/h) exhibit moderate yields (21–22.5%) and high HPLC purity (96–99%), suggesting challenges in sterically hindered syntheses .

6-Position Substituents: The azepane-oxoethyl thioether in the target compound is distinct from phenyl (2–10), thiazolidinone (10a/b), or fluorobenzyl (13g/h) groups. Azepane’s larger ring size may enable unique interactions with enzyme pockets compared to smaller substituents. Thiazolidinone-containing analogs (10a/b) show marked anti-inflammatory activity, while fluorobenzyl thioethers (13g/h) demonstrate selectivity for ALDH1A isoforms .

Pharmacological and Physicochemical Properties

  • Enzyme Binding : Azepane’s flexibility could mimic natural substrates in enzymes like ALDH1A or kinases, similar to oxetane derivatives in .
  • Stability : Thioether linkages (common in all compounds) resist hydrolysis, ensuring in vivo stability .

Q & A

Q. What methodologies reconcile conflicting cytotoxicity data across cell lines?

  • Methodological Answer:
  • Proteomics profiling: Identify differential expression of targets (e.g., kinases) in resistant vs. sensitive cell lines .
  • Combination index (CI): Test synergy with standard chemotherapeutics using Chou-Talalay analysis .

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